1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN5O3/c1-14-22(24(31)26-17-4-3-5-19(12-17)32-2)27-29-30(14)18-10-11-21-20(13-18)23(33-28-21)15-6-8-16(25)9-7-15/h3-13H,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAKAUOOFNPXNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)NC5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS No. 951899-57-3) is a compound of interest due to its potential biological activities, particularly in the fields of immunology and antimicrobial research. This article reviews the biological activities associated with this compound, focusing on its immunomodulatory effects and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 433.88 g/mol. The structure features a triazole ring, which is known for its diverse biological activities.
Immunomodulatory Effects
Research has indicated that isoxazole derivatives, including compounds similar to the one in focus, exhibit significant immunoregulatory properties. For instance:
- Inhibition of Immune Responses : Isoxazole derivatives have been reported to inhibit humoral immune responses in vitro while stimulating certain phases of delayed-type hypersensitivity (DTH) in vivo. This dual action suggests potential applications in autoimmune conditions where modulation of immune responses is necessary .
- Cytokine Regulation : Studies have shown that these compounds can affect the expression of various cytokines. For example, they upregulate pro-inflammatory cytokines like IL-1B and IL-6 while downregulating anti-inflammatory markers such as IL-10 . This regulation indicates their potential as therapeutic agents in inflammatory diseases.
Antimicrobial Activity
The antimicrobial efficacy of isoxazole derivatives has been evaluated against various bacterial and fungal strains:
- In Vitro Antimicrobial Screening : Compounds related to our target molecule have demonstrated significant antimicrobial activity. For example, certain derivatives showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin . The presence of specific functional groups, such as nitro or halogen substituents, appears to enhance their antibacterial properties.
Study on Immunomodulatory Properties
A study focused on the immunomodulatory effects of a compound structurally related to our target found that it significantly inhibited LPS-induced TNF-alpha production in human blood cultures. Additionally, it reduced PHA-induced proliferation of peripheral blood mononuclear cells (PBMCs), indicating a strong immunosuppressive effect .
Antimicrobial Evaluation
Another research effort synthesized various isoxazole derivatives and tested their antimicrobial activity against a panel of pathogens. The results indicated that several compounds exhibited excellent antibacterial properties, particularly against Gram-positive bacteria, with some achieving MIC values lower than those of established antibiotics .
Summary Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits promising pharmacological properties, primarily due to its structural features that allow for interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds with triazole and isoxazole moieties can exhibit anticancer properties. The specific compound has been investigated for its ability to inhibit tumor growth in various cancer cell lines. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in proliferation and survival.
- Case Studies : Research has shown that derivatives of this compound can effectively target prostate cancer and melanoma cells, leading to a reduction in cell viability and migration .
Antimicrobial Properties
The presence of the triazole ring suggests potential antimicrobial activity. Compounds with similar structures have been reported to possess efficacy against a range of bacterial and fungal pathogens. Preliminary tests indicate that this compound may inhibit the growth of certain strains, making it a candidate for further development as an antimicrobial agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the triazole or isoxazole rings can significantly alter biological activity:
- Substituent Effects : Modifications such as changing the chlorine atom to other halogens or varying the methoxy group can enhance or reduce activity against specific targets.
Synthesis and Characterization
The synthesis of 1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic synthesis techniques:
- Formation of Isoxazole Ring : The initial step often involves cyclization reactions to form the isoxazole structure.
- Triazole Synthesis : Subsequently, a triazole ring is constructed through azide-alkyne cycloaddition reactions.
- Final Coupling : The final product is obtained through coupling reactions that link the various moieties together.
Potential Applications Beyond Medicine
In addition to its medicinal applications, this compound may find utility in materials science:
- Polymer Chemistry : Its unique structural features could be employed in the development of new polymeric materials with enhanced properties such as thermal stability or mechanical strength.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
The table below summarizes key structural and molecular differences between the target compound and analogs from the evidence:
*Estimated based on structural similarity to and .
Spectroscopic and Analytical Comparisons
- IR Spectroscopy : The target compound lacks the C=S stretch (~1243 cm⁻¹) observed in ’s triazole-thione analog, but shares NH (~3390 cm⁻¹) and C-Cl (~702 cm⁻¹) stretches common to chlorophenyl-containing derivatives .
- NMR Spectroscopy : The N-(3-methoxyphenyl) group in the target compound would exhibit a singlet for the methoxy protons (~3.8 ppm) and distinct aromatic splitting patterns compared to analogs like ’s N-(2-hydroxyethyl) derivative (δ 2.59 ppm for CH3) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+1]⁺ at 419 in ) differ significantly due to substituent variations. The tetrazole-containing analog () shows a higher mass (497.9) due to additional nitrogen atoms .
Implications of Substituent Modifications
- Bioavailability : The methoxy group in the target compound likely improves membrane permeability compared to the hydrophilic hydroxyethyl group in ’s analog .
- Target Binding : The tetrazole group in ’s compound may mimic carboxylate interactions in enzymatic active sites, a feature absent in the target compound .
- Synthetic Complexity : The triazole-thione in requires sulfur incorporation, adding synthetic steps compared to the carboxamide-linked target compound .
Research Findings and Limitations
- Computational Predictions : The lumping strategy () could classify these compounds as a single group for property prediction, but experimental validation is critical due to substituent-driven variability .
Q & A
Q. Q1: What are the standard synthetic routes for preparing 1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?
A1: The synthesis typically involves multi-step protocols:
- Step 1: Formation of the benzoisoxazole core via cyclocondensation of substituted precursors under reflux conditions .
- Step 2: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole ring, followed by carboxamide coupling using reagents like EDCI/HOBt .
- Key Conditions: Solvents (DMF, acetonitrile), bases (K₂CO₃), and controlled temperatures (60–80°C) are critical for yield optimization .
Advanced Synthesis
Q. Q2: How can reaction yields be improved during scale-up synthesis?
A2: Methodological optimizations include:
- Ultrasound-assisted synthesis: Reduces reaction time by 40–60% and improves regioselectivity in triazole formation .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while microwave irradiation accelerates cycloaddition steps .
- Catalyst Screening: Heterogeneous catalysts (e.g., CuO nanoparticles) minimize side reactions and simplify purification .
Basic Characterization
Q. Q3: What spectroscopic techniques are essential for confirming the compound’s structure?
A3: Core techniques include:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent patterns (e.g., methoxyphenyl protons at δ 3.8–4.1 ppm) and confirms triazole ring formation .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 460.1234) and fragmentation patterns .
- IR Spectroscopy: Detects carboxamide C=O stretching (~1650 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) .
Advanced Characterization
Q. Q4: How can researchers resolve contradictory spectral data (e.g., overlapping NMR peaks)?
A4: Strategies involve:
- 2D NMR (COSY, HSQC): Resolves signal overlap in aromatic regions by correlating proton-proton and proton-carbon couplings .
- Deuterated Solvents: Use of DMSO-d₆ or CDCl₃ shifts exchangeable protons (e.g., NH) out of critical regions .
- Crystallography: Single-crystal X-ray diffraction definitively assigns stereochemistry and confirms hydrogen-bonding networks .
Biological Evaluation
Q. Q5: What methodologies are used to identify biological targets of this compound?
A5: Common approaches include:
- In Vitro Assays: Enzyme inhibition studies (e.g., kinase or protease panels) to screen activity at 1–10 µM concentrations .
- Molecular Docking: Computational modeling against protein databases (e.g., PDB) to predict binding affinities to targets like COX-2 or EGFR .
- Cellular Imaging: Fluorescence-tagged analogs track subcellular localization in cancer cell lines .
Structure-Activity Relationship (SAR)
Q. Q6: How can SAR studies be designed to optimize bioactivity?
A6: Key steps include:
- Substituent Variation: Modifying the 4-chlorophenyl or 3-methoxyphenyl groups to assess effects on potency .
- Bioisosteric Replacement: Replacing the triazole with oxadiazole or thiadiazole to evaluate metabolic stability .
- In Vivo Testing: Compare pharmacokinetic profiles (e.g., half-life, bioavailability) of analogs in rodent models .
Data Contradictions
Q. Q7: How should conflicting bioactivity data between studies be addressed?
A7: Critical steps involve:
- Replication: Repeat assays under standardized conditions (e.g., cell line authentication, controlled O₂ levels) .
- Purity Analysis: Verify compound integrity (>95% by HPLC) to exclude degradation products .
- Statistical Validation: Use ANOVA or t-tests to assess significance of discrepancies in IC₅₀ values .
Solubility Challenges
Q. Q8: What strategies improve aqueous solubility for in vivo studies?
A8: Approaches include:
- Co-Solvent Systems: Use cyclodextrins or PEG-400 to enhance solubility up to 10 mg/mL .
- Salt Formation: Prepare hydrochloride or mesylate salts to increase polarity .
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) for gradual release .
Stability Assessment
Q. Q9: How is compound stability evaluated under physiological conditions?
A9: Protocols involve:
- Forced Degradation Studies: Expose to heat (40°C), humidity (75% RH), and UV light to identify degradation pathways .
- HPLC Monitoring: Track peak area reduction over time to calculate half-life in simulated gastric fluid (pH 1.2) .
- Mass Spectrometric Profiling: Identify degradation products (e.g., hydrolyzed carboxamide) .
Analytical Method Development
Q. Q10: How can the compound be quantified in complex biological matrices?
A10: Recommended methods:
- LC-MS/MS: Use a C18 column with 0.1% formic acid in water/acetonitrile gradient (LOD: 0.1 ng/mL) .
- Internal Standards: Deuterated analogs (e.g., d₄-methoxyphenyl) correct for matrix effects .
- Validation Parameters: Assess linearity (R² > 0.99), precision (CV < 15%), and recovery (>85%) per ICH guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
